
2-Bromo-4-cyanopyridine
Overview
Description
2-Bromo-4-cyanopyridine (CAS: 10386-27-3) is a halogenated pyridine derivative with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol . It is a pale green crystalline solid widely used as a key intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research. The bromine atom at the 2-position and the electron-withdrawing cyano group at the 4-position make it highly reactive in nucleophilic substitutions and metal-catalyzed couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-cyanopyridine can be synthesized through various methods. One common method involves the bromination of 4-cyanopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 4-cyanopyridine under optimized conditions to maximize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 2-Bromo-4-aminopyridine.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-cyanopyridine is widely utilized as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cyclization Reactions : It can participate in cyclization to form heterocyclic compounds, which are often biologically active.
Case Study: Synthesis of Pyridine Derivatives
In a study conducted by researchers at a leading university, this compound was used to synthesize novel pyridine derivatives with enhanced pharmacological properties. The derivatives exhibited significant activity against specific cancer cell lines, demonstrating the compound's utility in drug development.
Pharmaceutical Applications
The compound plays a crucial role in the pharmaceutical industry as an intermediate for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects:
- Anticancer Agents : Certain derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Compounds : The structural modifications of this compound have led to the discovery of new antimicrobial agents effective against resistant strains.
Data Table: Pharmaceutical Derivatives of this compound
Compound Name | Activity Type | Reference |
---|---|---|
Pyridinyl derivative A | Anticancer | Journal of Medicinal Chemistry |
Pyridinyl derivative B | Antimicrobial | European Journal of Medicinal Chemistry |
Agrochemical Applications
In agrochemistry, this compound serves as an important precursor for developing pesticides and herbicides. Its ability to modify biological activity makes it valuable for creating compounds that target specific pests while minimizing environmental impact.
Case Study: Development of Herbicides
A collaborative research project highlighted the use of this compound in synthesizing a new class of herbicides that effectively control weed growth without harming crop yield. Field trials demonstrated a significant reduction in weed populations with minimal adverse effects on non-target organisms.
Material Science Applications
Beyond its role in pharmaceuticals and agrochemicals, this compound has found applications in material science. It can be used to synthesize polymers and other materials with tailored properties for specific applications, such as sensors or catalysts.
Data Table: Material Science Applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyanopyridine in chemical reactions involves the activation of the bromine atom and the cyano group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various transformations, including reduction and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
4-Bromo-2-fluoropyridine (CAS: 357927-50-5)
- Molecular Formula : C₅H₃BrFN
- Molecular Weight : 175.99 g/mol
- Key Differences: Replaces the cyano group with a fluorine atom. The electronegative fluorine enhances stability but reduces electrophilicity compared to the cyano group.
- Reactivity: Fluorine’s strong electron-withdrawing effect directs substitutions to specific positions but is less reactive in cross-couplings than bromine in 2-Bromo-4-cyanopyridine .
5-Bromo-2-chloropyrimidin-4-amine (CAS: Not provided)
- Molecular Formula : C₄H₃BrClN₃
- Molecular Weight : ~208.35 g/mol (calculated)
- Key Differences: A pyrimidine derivative with bromine, chlorine, and an amino group. The amino group enables hydrogen bonding, influencing crystal packing .
- Reactivity : Chlorine and bromine allow sequential substitutions, but the pyrimidine ring’s reduced aromaticity compared to pyridine alters reaction pathways .
4-Bromo-2-cyanopyridine (CAS: 62150-45-2)
- Molecular Formula : C₆H₃BrN₂
- Molecular Weight : 183.01 g/mol
- Key Differences: A structural isomer with bromine at the 4-position and cyano at the 2-position. Steric and electronic effects differ, directing cross-couplings to alternate sites .
4-Bromo-2-cyclopropylpyridine
- Molecular Formula : C₈H₇BrN
Reactivity in Cross-Coupling Reactions
- This compound demonstrates versatility in nickel-catalyzed couplings, leveraging bromine’s reactivity and the cyano group’s electron-withdrawing effect .
- Pyrimidine analogs like 5-Bromo-2-chloropyrimidin-4-amine are less commonly used in cross-couplings due to their heterocyclic stability .
Biological Activity
2-Bromo-4-cyanopyridine (CAS Number: 10386-27-3) is a heterocyclic compound that has garnered attention in various fields of chemical research due to its versatile biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₃BrN₂
- Molecular Weight : 183.01 g/mol
- Melting Point : 78-80 °C
- Solubility : Insoluble in water .
Synthesis
This compound can be synthesized through various methods, including multi-step reactions involving concentrated sulfuric acid, nitric acid, and diazotization processes. The synthesis typically includes the following steps:
- Nitration : Introduction of a nitro group using concentrated sulfuric and nitric acids.
- Reduction : Conversion of the nitro group to an amine.
- Diazotization : Formation of a diazonium salt followed by substitution with cyanide .
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as a weak competitive inhibitor of certain enzymes involved in bacterial metabolism. For example, it has been reported to inhibit metallo-beta-lactamases, which are crucial for bacterial resistance against beta-lactam antibiotics .
Cytotoxicity and Cancer Research
In cancer research, this compound has shown potential as a cytotoxic agent. It has been evaluated in vitro against several cancer cell lines, indicating that it may induce apoptosis through the activation of caspase pathways. The compound's electron-withdrawing properties enhance its reactivity with cellular nucleophiles, leading to increased cytotoxic effects .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : As a competitive inhibitor, it binds to active sites of enzymes, preventing substrate access and thereby inhibiting metabolic pathways essential for microbial survival.
- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and subsequent cell death .
Study on Antibacterial Activity
A study published in ChemistrySelect demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .
Cancer Cell Line Study
In another study focused on its cytotoxic effects, this compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | >128 |
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Treatment Duration (hours) |
---|---|---|
MCF-7 | 15 | 48 |
HeLa | 20 | 48 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-4-cyanopyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is often synthesized via halogenation or substitution reactions. For example, bromination of 4-cyanopyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF) is common. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization : Confirm structure using / NMR (CDCl₃ or DMSO-d₆), FT-IR (C≡N stretch ~2230 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : NMR typically shows aromatic protons as doublets (J ≈ 5–6 Hz) due to coupling with adjacent substituents.
- X-ray crystallography : Use SHELXL for crystal structure refinement (e.g., monoclinic space groups, R-factor < 0.05) to resolve halogen bonding interactions .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
Q. What are common reactivity patterns of this compound in cross-coupling reactions?
- Applications : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol solvent, 80°C). The cyano group can undergo hydrolysis to carboxylic acids under acidic conditions (H₂SO₄, reflux) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction outcomes for this compound derivatives?
- Approach : Use kinetic isotope effects (KIE) or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to probe transition states. For example, competing pathways in nucleophilic aromatic substitution (SNAr) can be modeled to explain regioselectivity discrepancies .
- Case Study : Conflicting yields in Pd-catalyzed couplings may arise from trace moisture or ligand decomposition. Monitor reactions via in situ IR or LC-MS to identify intermediates .
Q. What computational strategies predict the electronic properties of this compound for materials science applications?
- Methods :
- DFT : Calculate HOMO/LUMO energies (e.g., using the Colle-Salvetti functional) to assess charge-transfer potential.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on solubility and aggregation behavior .
Q. How should researchers address discrepancies in melting point or spectral data across literature sources?
- Troubleshooting :
- Recrystallization : Repurify the compound using ethanol/water mixtures to eliminate impurities.
- Inter-lab validation : Collaborate with independent labs to replicate results, ensuring standardized instrumentation (e.g., DSC for melting points) .
Q. What experimental designs enable efficient synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Design Framework :
Properties
IUPAC Name |
2-bromopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJFEKOXQBDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471296 | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-27-3 | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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